2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with benzyl and thiophen-2-yl groups. This structure combines aromatic and heterocyclic moieties, which are known to influence electronic properties, solubility, and biological activity.
Properties
IUPAC Name |
2-amino-4-benzyl-4-thiophen-2-yl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c15-13-16-12(18)14(17-13,11-7-4-8-19-11)9-10-5-2-1-3-6-10/h1-8H,9H2,(H3,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHVMKFEFCCWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and thiophenyl groups: These groups can be introduced via nucleophilic substitution or coupling reactions.
Amination: The amino group can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that it may exhibit significant biological activity by interacting with specific enzymes or receptors, potentially modulating cellular pathways related to cell proliferation and apoptosis .
Organic Synthesis
Due to its unique structural characteristics, 2-amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one serves as an important intermediate in the synthesis of other complex organic molecules. Its reactivity can be exploited in multi-step organic reactions, facilitating the development of novel compounds with desired pharmacological properties .
Pharmaceutical Development
The compound's structural similarities to other bioactive molecules suggest its potential role in drug discovery. By studying its interactions with biological targets, researchers aim to identify new therapeutic agents that could address unmet medical needs .
Case Study 1: Antimicrobial Activity
A study focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains. The mechanism of action involved disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Study 2: Synthesis of Derivatives
Researchers have synthesized various derivatives of this compound to explore structure-activity relationships (SAR). For instance, modifications to the benzyl group have shown enhanced potency against specific cancer cell lines, indicating that slight alterations in structure can lead to significant changes in biological activity.
Mechanism of Action
The mechanism of action of 2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The target compound’s imidazolone core allows for diverse substitutions at the 5-position. Key analogues include:
Key Observations :
- Thiophene vs. Furan : Thiophene’s larger atomic radius and lower electronegativity compared to furan may enhance charge transfer and stability in materials applications .
- Bromophenyl Substitution : The bromine atom in the 4-bromophenyl variant likely increases antimicrobial activity due to its electron-withdrawing nature .
- Methoxy Group : The 3-methoxyphenyl variant’s improved solubility could make it more suitable for pharmaceutical formulations .
Antimicrobial Activity:
- The 4-bromophenyl analogue (CAS: 1355248-01-9) demonstrates antimicrobial properties, likely due to bromine’s electronegativity enhancing target binding .
- Thiophene-containing compounds (e.g., ’s pyrimidine derivatives) show antifungal activity, suggesting the target compound may share similar traits .
Materials Science:
- Thiophene’s role in extending conjugation (’s quinoxaline derivatives) suggests the target compound could be explored in organic electronics or photovoltaics .
Theoretical and Electronic Properties
Density functional theory (DFT) studies on thiophene-quinoxaline derivatives () reveal that thiophene improves charge transfer and optical absorption. By analogy, the target compound’s thiophene moiety may lower the HOMO-LUMO gap, enhancing reactivity .
Biological Activity
2-Amino-5-benzyl-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound notable for its potential biological activities. The compound features both imidazole and thiophene rings, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H13N3OS
- Molecular Weight : 271.34 g/mol
- CAS Number : 1354938-08-1
The structure includes a benzyl group and a thiophene moiety attached to a dihydroimidazole framework, which enhances its reactivity and biological profile.
Biological Activities
Research indicates that 2-amino derivatives of imidazole compounds often exhibit a range of biological activities, including:
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Antimicrobial Activity :
- Several studies have suggested that compounds with similar structures possess significant antibacterial and antifungal properties. The presence of the thiophene ring may enhance the interaction with microbial enzymes or membranes.
-
Anti-inflammatory Properties :
- Compounds in this class have shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX).
- Anticancer Effects :
-
Neuroprotective Effects :
- Some research has explored the neuroprotective potential of imidazole derivatives, suggesting possible applications in neurodegenerative diseases.
Anticancer Activity Evaluation
A study evaluating the antiproliferative effects of related imidazole derivatives found that certain modifications significantly increased their potency against cancer cell lines. For instance, a derivative exhibiting an IC50 value of approximately 2.76 µM against ovarian cancer cells was reported .
The anticancer mechanism is thought to involve:
- Induction of apoptosis through activation of caspases.
- Cell cycle arrest at the G2/M phase.
- Inhibition of DNA synthesis leading to cellular senescence .
Synthesis and Optimization
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions :
- Utilizing thiophene derivatives and imidazole precursors under controlled conditions.
- Yield Optimization :
- Employing catalysts to enhance reaction efficiency and product purity.
Research Applications
The compound's unique structure makes it a valuable candidate for:
- Drug Development : As a lead compound for further modifications aimed at enhancing biological activity.
- Material Science : Investigated for applications in organic electronics due to its electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
